(E)-3-styrylfuran
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Overview
Description
(E)-3-styrylfuran is an organic compound characterized by a furan ring substituted with a styryl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-styrylfuran can be synthesized through several methods. One common approach involves the Heck reaction, where a furan derivative undergoes a palladium-catalyzed coupling with a styrene derivative under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine, in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The styryl group can be hydrogenated to form 3-phenethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often require Lewis acids, such as aluminum chloride or boron trifluoride, as catalysts.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-phenethylfuran.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
(E)-3-styrylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-styrylfuran in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-styrylfuran: Similar structure but with the styryl group at the 2-position.
(E)-3-styrylthiophene: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-styrylbenzofuran: Similar structure but with a benzofuran ring.
Uniqueness
(E)-3-styrylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H10O |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |
InChI Key |
FGPODXIBURBNDF-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=COC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=COC=C2 |
Origin of Product |
United States |
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